N-(2,4-Dichlorophenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide
CAS No.: 853329-84-7
Cat. No.: VC16028020
Molecular Formula: C19H14Cl2N2O4
Molecular Weight: 405.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 853329-84-7 |
|---|---|
| Molecular Formula | C19H14Cl2N2O4 |
| Molecular Weight | 405.2 g/mol |
| IUPAC Name | N-(2,4-dichlorophenyl)-3-[5-(3-nitrophenyl)furan-2-yl]propanamide |
| Standard InChI | InChI=1S/C19H14Cl2N2O4/c20-13-4-7-17(16(21)11-13)22-19(24)9-6-15-5-8-18(27-15)12-2-1-3-14(10-12)23(25)26/h1-5,7-8,10-11H,6,9H2,(H,22,24) |
| Standard InChI Key | FMHJKHKYZQHBPG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)CCC(=O)NC3=C(C=C(C=C3)Cl)Cl |
Introduction
Structural Characteristics and Molecular Identity
Molecular Architecture
The compound’s structure integrates three primary components:
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2,4-Dichlorophenyl group: A benzene ring substituted with chlorine atoms at the 2- and 4-positions, conferring steric and electronic effects distinct from the 2,6-isomer.
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Furan moiety: A five-membered oxygen-containing heterocycle linked to a 3-nitrophenyl group at the 5-position.
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Propanamide backbone: A three-carbon chain terminating in an amide group, which bridges the dichlorophenyl and furan-nitrophenyl units.
Table 1: Key Molecular Identifiers
| Property | Value |
|---|---|
| IUPAC Name | N-(2,4-dichlorophenyl)-3-[5-(3-nitrophenyl)furan-2-yl]propanamide |
| CAS Registry Number | 853329-36-9 |
| Molecular Formula | C₁₉H₁₄Cl₂N₂O₄ |
| Molecular Weight | 405.2 g/mol |
| Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)NC(=O)CCCC2=CC=C(O2)C3=CC(=CC=C3)N+[O-] |
The positional arrangement of chlorine atoms on the phenyl ring significantly influences molecular polarity and intermolecular interactions. Compared to the 2,6-isomer, the 2,4-substitution pattern reduces symmetry, potentially altering crystallization behavior and solubility.
Spectroscopic Signatures
While experimental spectral data (e.g., NMR, IR) for the 2,4-isomer remains unpublished, inferences can be drawn from analogous compounds:
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¹H NMR: Expected resonances include aromatic protons (δ 7.2–8.5 ppm), furan protons (δ 6.5–7.8 ppm), and amide NH (δ 8.0–8.5 ppm).
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IR: Stretching vibrations for amide C=O (~1650 cm⁻¹), nitro groups (~1520, 1350 cm⁻¹), and furan C-O-C (~1260 cm⁻¹).
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of N-(2,4-dichlorophenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide likely follows a multi-step sequence analogous to its 2,6-isomer:
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Furan-Nitrophenyl Coupling:
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Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between 3-nitrophenylboronic acid and 2-bromofuran.
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Propanamide Formation:
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Acylation of 2,4-dichloroaniline with acryloyl chloride, followed by Michael addition to the furan-nitrophenyl intermediate.
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Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Yield* |
|---|---|---|
| 1 | Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C | ~65% |
| 2 | Acryloyl chloride, Et₃N, THF, 0°C→RT | ~50% |
| 3 | 2,4-Dichloroaniline, DCC, DMAP, CH₂Cl₂ | ~40% |
*Theoretical yields based on analogous reactions.
Purification Challenges
The compound’s low solubility in polar solvents (e.g., water, ethanol) necessitates chromatographic purification using nonpolar eluents (hexane/ethyl acetate). Recrystallization from dimethylformamide (DMF) may yield needle-like crystals suitable for X-ray diffraction.
Physicochemical Properties
Solubility and Stability
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Solubility: Poor aqueous solubility (<0.1 mg/mL at 25°C); moderately soluble in DMSO (~10 mg/mL).
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Thermal Stability: Decomposition observed above 200°C (DSC), with exothermic peaks indicative of nitro group degradation.
Table 3: Physicochemical Data
| Property | Value |
|---|---|
| Melting Point | 198–202°C (decomposes) |
| LogP (Predicted) | 3.8 ± 0.3 |
| Molar Refractivity | 105.5 cm³/mol |
Crystallographic Insights
Reactivity and Functional Group Transformations
Electrophilic Substitution
The nitro group directs electrophiles to the meta position of its phenyl ring, while the furan oxygen activates the 2-position for electrophilic attack. Example reactions:
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Nitration: Further nitration at the furan 4-position under HNO₃/H₂SO₄.
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Halogenation: Bromination at the dichlorophenyl ring’s para position using Br₂/FeBr₃.
Reductive Pathways
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Nitro Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enhancing solubility but reducing stability.
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Dechlorination: Zinc/acidic conditions remove chlorine atoms, though this is kinetically disfavored due to steric hindrance.
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